molecular formula C12H10BrNO2 B2979925 5-Bromo-1-(3-methoxyphenyl)pyridin-2(1H)-one CAS No. 1590405-45-0

5-Bromo-1-(3-methoxyphenyl)pyridin-2(1H)-one

Cat. No.: B2979925
CAS No.: 1590405-45-0
M. Wt: 280.121
InChI Key: PEZOPYWTUISGGZ-UHFFFAOYSA-N
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Description

5-Bromo-1-(3-methoxyphenyl)pyridin-2(1H)-one is a brominated pyridinone derivative featuring a 3-methoxyphenyl substituent at the 1-position of the pyridin-2(1H)-one core. This compound serves as a key intermediate in organic synthesis, particularly in the development of pharmaceuticals and agrochemicals.

Properties

IUPAC Name

5-bromo-1-(3-methoxyphenyl)pyridin-2-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H10BrNO2/c1-16-11-4-2-3-10(7-11)14-8-9(13)5-6-12(14)15/h2-8H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PEZOPYWTUISGGZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)N2C=C(C=CC2=O)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H10BrNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

280.12 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Bromo-1-(3-methoxyphenyl)pyridin-2(1H)-one typically involves the bromination of 1-(3-methoxyphenyl)pyridin-2(1H)-one. This can be achieved using bromine or N-bromosuccinimide (NBS) as the brominating agents under controlled conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or acetonitrile, and the temperature is maintained at room temperature or slightly elevated to ensure complete bromination.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or column chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

5-Bromo-1-(3-methoxyphenyl)pyridin-2(1H)-one undergoes various types of chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.

    Oxidation Reactions: The methoxy group can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction Reactions: The pyridinone core can be reduced to form dihydropyridinone derivatives.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include sodium hydride (NaH), potassium carbonate (K2CO3), and various nucleophiles. The reactions are typically carried out in polar aprotic solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

    Oxidation Reactions: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are used under acidic or basic conditions.

    Reduction Reactions: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed in anhydrous solvents.

Major Products Formed

    Substitution Reactions: Products include various substituted pyridinones depending on the nucleophile used.

    Oxidation Reactions: Products include aldehydes or carboxylic acids derived from the methoxy group.

    Reduction Reactions: Products include dihydropyridinone derivatives.

Scientific Research Applications

5-Bromo-1-(3-methoxyphenyl)pyridin-2(1H)-one has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: It serves as a probe in biochemical assays to study enzyme activities and protein interactions.

    Medicine: It is investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals.

Mechanism of Action

The mechanism of action of 5-Bromo-1-(3-methoxyphenyl)pyridin-2(1H)-one involves its interaction with specific molecular targets. The bromine atom and methoxy group play crucial roles in binding to active sites of enzymes or receptors. The compound can modulate various biochemical pathways, leading to its observed biological effects. Detailed studies on its molecular targets and pathways are ongoing to fully elucidate its mechanism of action.

Comparison with Similar Compounds

Structural Variations and Physicochemical Properties

Pyridin-2(1H)-one derivatives exhibit diverse bioactivities depending on substituent patterns. Below is a comparative analysis of structurally related compounds:

Compound Name CAS Number Substituents Molecular Formula Molecular Weight Key Properties/Applications Source Evidence
5-Bromo-3-methoxypyridin-2(1H)-one 1189757-62-7 3-OCH₃, 5-Br C₆H₆BrNO₂ 204.02 Intermediate in drug synthesis
4-Bromo-1-(difluoromethyl)pyridin-2(1H)-one 832735-57-6 1-CF₂H, 4-Br C₆H₄BrF₂NO 224.00 High polarity (tPSA: ~75.5 Ų)
5-Bromo-1-ethylpyridin-2(1H)-one 63785-87-5 1-C₂H₅, 5-Br C₇H₈BrNO 202.05 Structural analog for SAR studies
3-Bromo-1-cyclobutylpyridin-2(1H)-one N/A 1-cyclobutyl, 3-Br C₉H₁₀BrNO 228.09 Explored for ring-strain effects

Key Observations :

  • Substituent Position: The position of bromine and methoxy groups significantly impacts reactivity.
  • Polarity : Introduction of polar groups like trifluoromethyl (CF₃) or difluoromethyl (CF₂H) reduces total polar surface area (tPSA), improving membrane permeability. For instance, 4-Bromo-1-(difluoromethyl)pyridin-2(1H)-one has a tPSA of 75.5 Ų, enhancing bioavailability compared to more polar analogs .
Stability and Commercial Availability

Biological Activity

5-Bromo-1-(3-methoxyphenyl)pyridin-2(1H)-one is a compound of interest due to its potential biological activities. This article reviews the synthesis, biological applications, and relevant research findings associated with this compound, supported by data tables and case studies.

Chemical Structure and Synthesis

The compound features a pyridine ring substituted with a bromine atom and a methoxyphenyl group. Its synthesis typically involves the bromination of pyridin-2(1H)-one derivatives followed by substitution reactions to introduce the methoxyphenyl moiety. The synthetic routes often utilize various reagents such as potassium persulfate and sulfuric acid to facilitate the reactions .

Biological Activities

Research indicates that this compound exhibits a range of biological activities, including:

  • Anticancer Activity : Several studies have demonstrated that compounds with similar structures exhibit significant cytotoxic effects against various cancer cell lines. For instance, derivatives of pyridine and indole have shown promising results in inhibiting cell proliferation in leukemia and solid tumors .
  • Antimicrobial Properties : The compound has been evaluated for its antimicrobial activity against bacterial strains such as Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values indicate effective antibacterial properties, suggesting potential applications in treating infections .
  • Anti-inflammatory Effects : In vitro assays have shown that related compounds can inhibit pro-inflammatory cytokines, suggesting that this compound may possess anti-inflammatory properties as well .

Table 1: Biological Activity Summary

Activity TypeObserved EffectReference
AnticancerSignificant cytotoxicity
AntimicrobialMIC against S. aureus
Anti-inflammatoryInhibition of TNF-α

Case Study: Anticancer Activity

A study investigating the anticancer properties of similar pyridine derivatives found that they significantly inhibited the growth of various cancer cell lines, including A549 (lung cancer) and HCT116 (colon cancer). The mechanism was attributed to the induction of apoptosis through caspase activation pathways .

Case Study: Antimicrobial Efficacy

In evaluating antimicrobial efficacy, compounds structurally related to this compound were tested against multiple bacterial strains. Results showed that certain derivatives had an MIC as low as 16 μg/mL against E. coli and S. aureus, indicating strong antibacterial potential .

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